4-Tert-butyl-1H-pyrrole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

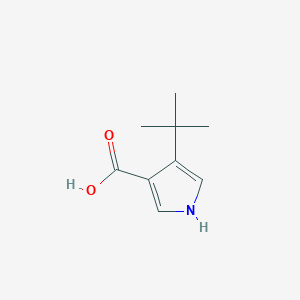

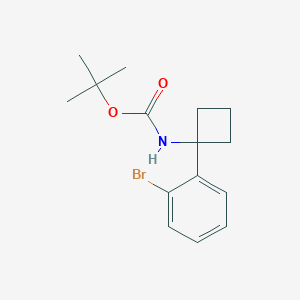

4-Tert-butyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the CAS Number: 1506804-07-4 . It has a molecular weight of 167.21 . The IUPAC name for this compound is 4-(tert-butyl)-1H-pyrrole-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for 4-Tert-butyl-1H-pyrrole-3-carboxylic acid is 1S/C9H13NO2/c1-9(2,3)7-5-10-4-6(7)8(11)12/h4-5,10H,1-3H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 4-Tert-butyl-1H-pyrrole-3-carboxylic acid were not found in the search results, pyrrole derivatives are known to be involved in various chemical reactions. For example, the oxidative cyclization of β-enaminones is a well-studied approach .Physical And Chemical Properties Analysis

4-Tert-butyl-1H-pyrrole-3-carboxylic acid is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrrole Derivatives

4-Tert-butyl-1H-pyrrole-3-carboxylic acid is used in the synthesis of pyrrole derivatives . An efficient one-pot synthetic procedure for 4-(tert-butyl)-1H-pyrrol-3-ylmethanone was elaborated using acetophenone and trimethylacetaldehyde in the presence of TosMIC and mild base LiOH·H2O .

Therapeutic Importance

Pyrrole is considered to be a privileged heterocycle because of its therapeutic importance including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities .

Structural Moiety in Complex Macromolecules

Pyrrole is an important structural moiety found in complex macromolecules comprising porphyrins of heme, chlorins, bacteriochlorins, chlorophyll, porphyrinogens .

Core Unit for Biologically Active Molecules

Pyrrole has been found to be an important core unit for many biologically active molecules such as tolmetin, atorvastatin, chlorfenapyr, premazepam, pyrvinium, roseophilin .

Synthesis of 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .

Central Substructure in Drugs

The synthesis of pyrrole-3-carboxylic acid amides is of significant interest because this substructure is central to remarkably successful drugs like Atorvastatin and Sunitinib .

Bioactive Compounds with Antimalarial and HIV-1 Protease Inhibitory Activities

The structurally related 4-oxo derivatives of pyrrole-3-carboxylic acids, and the pyrrolin-4-ones in general, are also of interest as bioactive compounds with antimalarial and HIV-1 protease inhibitory activities .

Precursors to Pyrrolin-4-ones

1,3-Dicarbonyl compounds and their enamines have been widely used as precursors to pyrrolin-4-ones with carbamoyl, acyl, or alkoxycarbonyl substituent at the C3-position .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-tert-butyl-1H-pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-9(2,3)7-5-10-4-6(7)8(11)12/h4-5,10H,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACKRGRJYNQXJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CNC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-1H-pyrrole-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2447908.png)

![7-(4-Bromophenyl)-2-(1-hydroxyethyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2447909.png)

![N-(2-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2447911.png)

![methyl 3-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2447912.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2447913.png)

![3-[(2-Methylpropan-2-yl)oxycarbonyl]-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2447915.png)

![8-(2-((2,4-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447921.png)

![N-(2-methoxyphenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2447925.png)